molecular formula C12H10ClN3O2 B6260478 3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid CAS No. 1179165-34-4

3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid

Cat. No.: B6260478
CAS No.: 1179165-34-4
M. Wt: 263.7
InChI Key:
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Description

3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a chloropyridazine group via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid typically involves the following steps:

    Formation of 6-chloropyridazin-3-ylamine: This can be achieved by chlorination of pyridazine followed by amination.

    Coupling Reaction: The 6-chloropyridazin-3-ylamine is then reacted with a benzoic acid derivative, such as 3-bromomethylbenzoic acid, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, modulating their activity. The benzoic acid group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyridazin-3-ylamine: Shares the chloropyridazine moiety but lacks the benzoic acid group.

    3-bromomethylbenzoic acid: Contains the benzoic acid moiety but lacks the chloropyridazine group.

Uniqueness

3-{[(6-chloropyridazin-3-yl)amino]methyl}benzoic acid is unique due to the presence of both the chloropyridazine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

1179165-34-4

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.7

Purity

95

Origin of Product

United States

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